molecular formula C27H40O6 B12314043 Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-

Cat. No.: B12314043
M. Wt: 460.6 g/mol
InChI Key: JBKAGLHPUJBTTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from Ganoderma lucidum. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .

Scientific Research Applications

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation, which are key factors in chronic liver disease and cancer. The compound’s bioactivity is attributed to its ability to interact with cellular receptors and enzymes, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ganoderic acid: Another triterpenoid found in Ganoderma lucidum with similar bioactive properties.

    Lucidenic acid: Known for its anti-inflammatory and antioxidant activities.

    Ergosterol peroxide: A sterol derivative with potential anticancer properties.

Uniqueness

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- is unique due to its specific structural features, such as the presence of multiple hydroxyl and carbonyl groups, which contribute to its distinct bioactivity profile. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

4-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)

InChI Key

JBKAGLHPUJBTTD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Origin of Product

United States

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